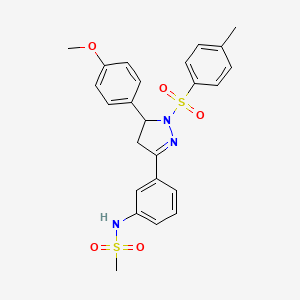

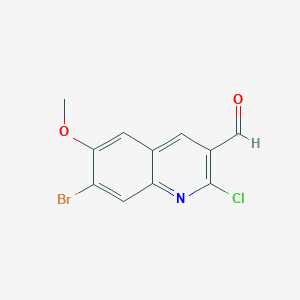

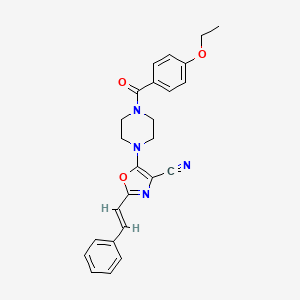

![molecular formula C17H23NOS B2400710 N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide CAS No. 881440-52-4](/img/structure/B2400710.png)

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyamides and Polyimides

Researchers synthesized a new diimide-dicarboxylic acid containing a pendent adamantyl group, leading to the development of adamantyl-containing polyamide-imides (PAIs). These PAIs displayed excellent thermal stability, solubility in various solvents, and mechanical properties, making them potential candidates for high-performance materials applications (Liaw & Liaw, 2001).

Antiviral and Antibacterial Applications

A series of carboxamides derived from glycopeptide antibiotics demonstrated activity against glycopeptide-susceptible and -resistant bacteria, as well as anti-HIV activity. Notably, N-(adamantyl-1)methylcarboxamide of eremomycin aglycons exhibited promising antiretroviral activity, highlighting the potential of adamantyl-substituted compounds in developing new therapeutic agents (Printsevskaya et al., 2005).

Anticancer Research

An adamantyl-substituted retinoid-derived molecule, 3-Cl-AHPC, derived from AHPN, was studied for its apoptotic and antiproliferative activities against various cancer cells. It was found to be an effective apoptotic agent, suggesting its utility in cancer treatment and its interaction with the small heterodimer partner (SHP) nuclear receptor (Dawson et al., 2007).

Organometallic Chemistry

Research into unsymmetric N,N′-substituted thiourea compounds led to the synthesis of novel hydrido N-heterocyclic silylene iron complexes. These studies contribute to the understanding of silicon-centered ligands in organometallic chemistry and their potential applications in catalysis (Blom et al., 2014).

Vibrational Spectroscopy and Antibacterial Agent

The vibrational states of N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, a potential antibacterial agent, were examined, revealing contributions from adamantane and thiophene within the molecule. This study underscores the role of spectroscopy in characterizing novel compounds for pharmaceutical applications (Gladkov et al., 2014).

Propiedades

IUPAC Name |

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NOS/c1-17(10-18-16(19)15-3-2-4-20-15)13-6-11-5-12(8-13)9-14(17)7-11/h2-4,11-14H,5-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUZSBYGKXQKSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

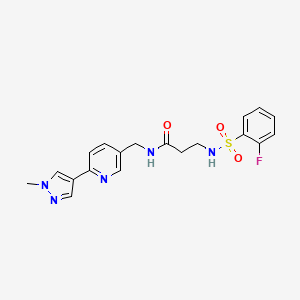

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)

![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)